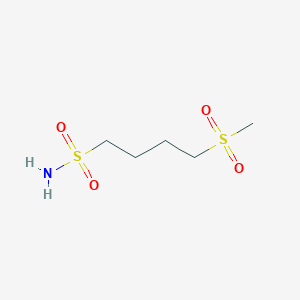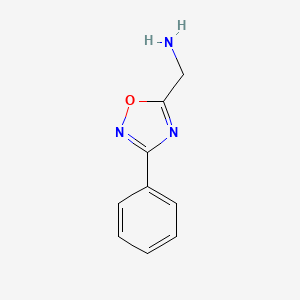![molecular formula C18H16N4O B2473384 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea CAS No. 2034463-92-6](/img/structure/B2473384.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine is a commonly used ligand in coordination chemistry . It’s one of the most easily identified ligands and has played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions . Urea, on the other hand, is a compound formed in the liver from ammonia produced by the deamination of amino acids . It’s used as a keratolytic emollient to treat hyperkeratotic lesions and moisturize the skin .
Applications De Recherche Scientifique
Structure and Synthesis
The structural and synthetic aspects of compounds similar to 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea highlight the versatility of urea derivatives in chemical synthesis. For example, the study by E. Mørkved discusses the structural elucidation of carbamoylated 2-phenylaminopyridines, emphasizing the nucleophilic reactions of exocyclic nitrogen towards electrophiles, including aryl isocyanates, which is relevant to the synthesis of urea derivatives (Mørkved, 1986). Additionally, the research by Binliang Zhang et al. presents a high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, showcasing the utility of urea derivatives in medicinal chemistry (Zhang et al., 2019).
Molecular Complexation and Self-Assembly
The complexation-induced unfolding of heterocyclic ureas demonstrates their potential in forming hydrogen-bonded complexes, which is crucial for self-assembly processes in materials science. Perry S. Corbin et al. have illustrated how heterocyclic ureas can equilibrate with multiply hydrogen-bonded sheetlike structures, indicating their role in the development of self-assembling materials (Corbin et al., 2001).
Hydrogen Bonding and Nonlinear Optics
The study by M. Muthuraman et al. explores the orientation of chromophores linked by hydrogen bonds in molecular complexes, demonstrating the potential of urea derivatives in the field of nonlinear optics. This research highlights the role of hydrogen bonding in achieving ideal orientations for quadratic nonlinear optical behavior, which is pivotal for the development of optical materials (Muthuraman et al., 2001).
Catalysis and Chemical Transformations
The catalytic applications of urea derivatives, as shown in the work of J. Clayden and U. Hennecke, where urea coupling, lithiation, and rearrangement are employed for the alpha-pyridylation of chiral amines, reveal the significance of urea derivatives in facilitating stereospecific and regiospecific transformations, essential for synthetic organic chemistry (Clayden & Hennecke, 2008).
Mécanisme D'action
Target of Action
Bipyridines, in general, are known to be excellent ligands in coordination chemistry . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .
Mode of Action
Bipyridines are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . This coordination can result in changes at the molecular level, potentially affecting the function of the target molecules .
Biochemical Pathways
Bipyridines are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . These applications suggest that bipyridines may affect a wide range of biochemical pathways.
Pharmacokinetics
The solubility of bipyridines in organic solvents and their slight solubility in water may influence their absorption and distribution in the body
Result of Action
The strong coordination of bipyridines with metal centers can lead to changes at the molecular level, potentially affecting the function of the target molecules .
Action Environment
It is known that the solid-state form of a given organic compound can exist in more than one form, and these various solid forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-4-2-3-5-16(13)22-18(23)21-15-6-7-17(20-12-15)14-8-10-19-11-9-14/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPNQUXQQBACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2473305.png)

![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)

![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)

![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)